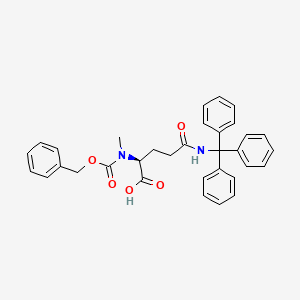
Z-MeGln(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-MeGln(Trt)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a trityl group (Trt) and the carboxyl group is protected by a benzyloxycarbonyl (Z) group. This compound is valuable in the field of peptide chemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-MeGln(Trt)-OH typically involves the protection of the amino and carboxyl groups of glutamine. The process begins with the protection of the amino group using a trityl chloride in the presence of a base such as triethylamine. The carboxyl group is then protected using benzyloxycarbonyl chloride (Z-Cl) under basic conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated peptide synthesizers and high-throughput reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Z-MeGln(Trt)-OH undergoes deprotection reactions to remove the trityl and benzyloxycarbonyl groups. These reactions are typically carried out using acidic conditions for the trityl group and hydrogenation for the benzyloxycarbonyl group.
Substitution Reactions: The compound can participate in substitution reactions where the protected groups are replaced by other functional groups.
Common Reagents and Conditions:
Trifluoroacetic acid (TFA): Used for the removal of the trityl group.
Palladium on carbon (Pd/C) with hydrogen gas: Used for the removal of the benzyloxycarbonyl group.
Major Products Formed:
Glutamine: The primary product after deprotection.
By-products: Trityl alcohol and benzyl alcohol are common by-products.
Scientific Research Applications
Chemistry: Z-MeGln(Trt)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it an ideal protecting group for glutamine residues in peptide chains.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and substrates.
Medicine: The compound is used in the development of peptide-based drugs. Its stability and compatibility with various reaction conditions make it suitable for the synthesis of therapeutic peptides.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
Mechanism of Action
Mechanism: The primary mechanism of action of Z-MeGln(Trt)-OH involves the protection and subsequent deprotection of the amino and carboxyl groups of glutamine. The trityl group protects the amino group from unwanted reactions, while the benzyloxycarbonyl group protects the carboxyl group.
Molecular Targets and Pathways: The compound itself does not have a direct biological target but is used to modify peptides and proteins that interact with various molecular targets. The deprotected glutamine residues can participate in hydrogen bonding and electrostatic interactions, which are crucial for the biological activity of peptides.
Comparison with Similar Compounds
Fmoc-Gln(Trt)-OH: Another protected form of glutamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-Gln(Trt)-OH: Similar to Z-MeGln(Trt)-OH but with a tert-butyloxycarbonyl (Boc) group protecting the amino group.
Uniqueness: this compound is unique due to its combination of the trityl and benzyloxycarbonyl protecting groups. This combination provides a balance of stability and ease of deprotection, making it suitable for various synthetic applications. The trityl group offers robust protection under acidic conditions, while the benzyloxycarbonyl group can be removed under mild hydrogenation conditions, providing versatility in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-5-oxo-5-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O5/c1-35(32(39)40-24-25-14-6-2-7-15-25)29(31(37)38)22-23-30(36)34-33(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29H,22-24H2,1H3,(H,34,36)(H,37,38)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFOSUCMKHFXPM-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
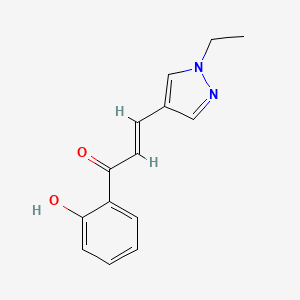
![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)
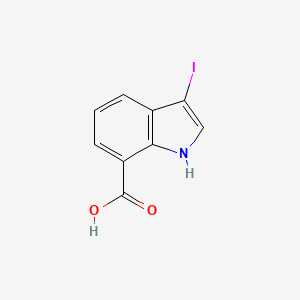
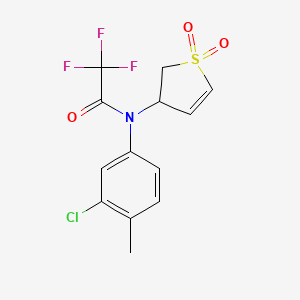
![methyl 2-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate](/img/structure/B2541976.png)
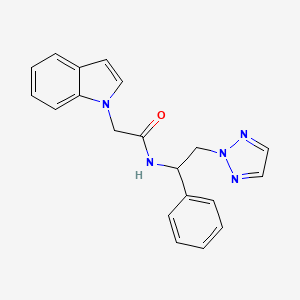
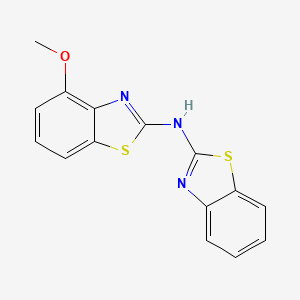

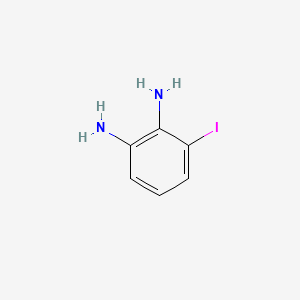
![5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541984.png)
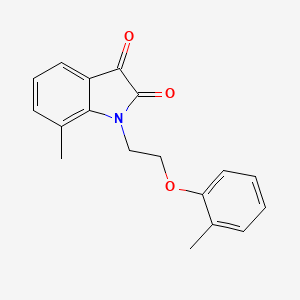
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,4-dimethylbenzamide](/img/structure/B2541986.png)
![(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2541987.png)
